

Application Notes and Protocols for the Extraction of Solasonine from Solanum nigrum

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solasonine

Cat. No.: B1682107

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Solanum nigrum, commonly known as black nightshade, is a plant rich in various bioactive compounds, including steroidal glycoalkaloids. Among these, **solasonine** has garnered significant scientific interest due to its potential pharmacological activities, including anti-cancer properties.[1][2][3][4] This document provides detailed application notes and protocols for the extraction, purification, and quantification of **solasonine** from Solanum nigrum. The methodologies described are compiled from various scientific studies to offer a comprehensive guide for laboratory applications.

Data Presentation

Table 1: Comparison of Extraction Methods for Glycoalkaloids from Solanum Species

Extraction Method	Plant Material	Solvent System	Key Parameters	Yield	Reference
Conventional Solid-Liquid Extraction	Potato Peels	89% Methanol	80°C	0.981 mg/g dried peels	[5]
Pressurized Liquid Extraction (PLE)	Potato Peels	89% Methanol	80°C	1.92 mg/g dried peels	[5]
Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE)	Fruits of Solanum nigrum	Ethanol, (NH ₄) ₂ SO ₄ , Water (28:16:56, w/w/w)	44°C, 15 min, 42:1 mL/g liquid-to-solid ratio	7.11 ± 0.08 mg/g (solasodine)	[6][7]
Reflux Extraction	Fruits of Solanum nigrum	90% Ethanol	Reflux for 1.5 hours, 3 times	0.13g extract from 1000g fruit (0.013%)	[8]
Ultrasonic Extraction	Herb of Solanum nigrum	90% Ethanol	Ultrasonic extraction for 1.5 hours, 3 times	Not specified	[8]

Table 2: Quantitative Analysis of Glycoalkaloids in Solanum nigrum

Analyte	Plant Part	Method	Concentration (mg/g)	Reference
Solasonine	Dried Fruit	HPLC	5.85	[9]
α -Solamargine	Dried Fruit	HPLC	5.03	[9]
β -Solamargine	Dried Fruit	HPLC	1.69	[9]
α -Solanine	Dried Fruit	HPLC	4.75	[9]
Solasodine (aglycone)	Dried Fruit	GC-MS	75.94% of total aglycones	[9]

Experimental Protocols

Protocol 1: Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) for Solasodine (Aglycone of Solasonine)

This protocol is optimized for the extraction of solasodine, the aglycone of **solasonine**, from the fruits of *Solanum nigrum*. The glycoalkaloids are first extracted and then hydrolyzed to yield the aglycone.

1. Materials and Reagents:

- Dried, powdered fruits of *Solanum nigrum*
- Ethanol (EtOH)
- Ammonium sulfate ((NH₄)₂SO₄)
- Deionized water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Methanol

2. Preparation of Aqueous Two-Phase System (ATPS):

- Prepare the ATPS by mixing ethanol, ammonium sulfate, and water in a weight ratio of 28:16:56.[6]
- Ensure the components are thoroughly mixed to form two distinct phases.

3. Microwave-Assisted Extraction:

- Mix the powdered *Solanum nigrum* fruit with the prepared ATPS at a liquid-to-solid ratio of 42:1 (mL/g).[6]
- Place the mixture in a microwave extractor.
- Set the extraction temperature to 44°C and the extraction time to 15 minutes.[6][7]

4. Hydrolysis of Glycoalkaloids:

- After extraction, the glycoalkaloids (including **solasonine**) are present in the extract. To obtain the aglycone solasodine, acid hydrolysis is required.
- Adjust the pH of the extract to 1-2 with HCl and heat to induce hydrolysis of the glycosidic bonds. (Note: Specific temperature and time for hydrolysis may need optimization).
- After hydrolysis, adjust the pH to 10-11 with NaOH to precipitate the free solasodine.[10]

5. Purification:

- Separate the precipitate by centrifugation.
- Remove the solvent from the supernatant by vacuum rotary evaporation.
- Wash the residue with methanol and centrifuge to remove salts.
- The resulting supernatant contains the purified solasodine.

Protocol 2: Acid-Base Extraction and Purification of Solasonine

This protocol describes a classical method for the extraction and purification of steroidal glycoalkaloids like **solasonine**.[\[3\]](#)

1. Materials and Reagents:

- Dried, powdered Solanum nigrum plant material (e.g., fruits, leaves)
- Ethanol (90%)
- Hydrochloric acid (HCl, 0.2 M)
- Sodium hydroxide (NaOH)
- Deionized water

2. Initial Extraction:

- Extract the powdered plant material with 90% ethanol using a suitable method like reflux or ultrasonic extraction for 1.5 hours, repeated three times.[\[8\]](#)
- Combine the extracts and concentrate under reduced pressure to remove the ethanol.

3. Acid-Base Purification:

- Acidify the concentrated aqueous extract to pH 2.0 with 0.2 M HCl.[\[11\]](#)
- Filter the solution to remove any precipitate.
- Basify the acidic aqueous extract to a pH of 12.0 with NaOH to precipitate the glycoalkaloids.[\[11\]](#)
- Collect the precipitate by centrifugation or filtration.
- Wash the precipitate with water until the supernatant reaches a neutral pH (around 8).[\[8\]](#)
- Dry the precipitate to obtain the crude glycoalkaloid extract containing **solasonine**.

4. Further Purification (Optional):

- The crude extract can be further purified using column chromatography (e.g., silica gel, Sephadex) or semi-preparative HPLC.[1]

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantification of **solasonine**.

1. Instrumentation and Columns:

- HPLC system with a UV detector.
- C18 reversed-phase column (e.g., 5.0µm, 250 x 4.6 mm).[12]

2. Mobile Phase and Chromatographic Conditions:

- A common mobile phase for glycoalkaloid analysis is a mixture of acetonitrile (ACN) and a buffer, such as ammonium dihydrogen phosphate.[13]
- An example of an isocratic condition for **solasonine** separation is 30% ACN: 70% ammonium dihydrogen phosphate buffer (100 mM, pH 2.5).[13]
- The flow rate is typically set at 1 mL/min.
- Detection is performed at a wavelength of around 200-205 nm.[12]

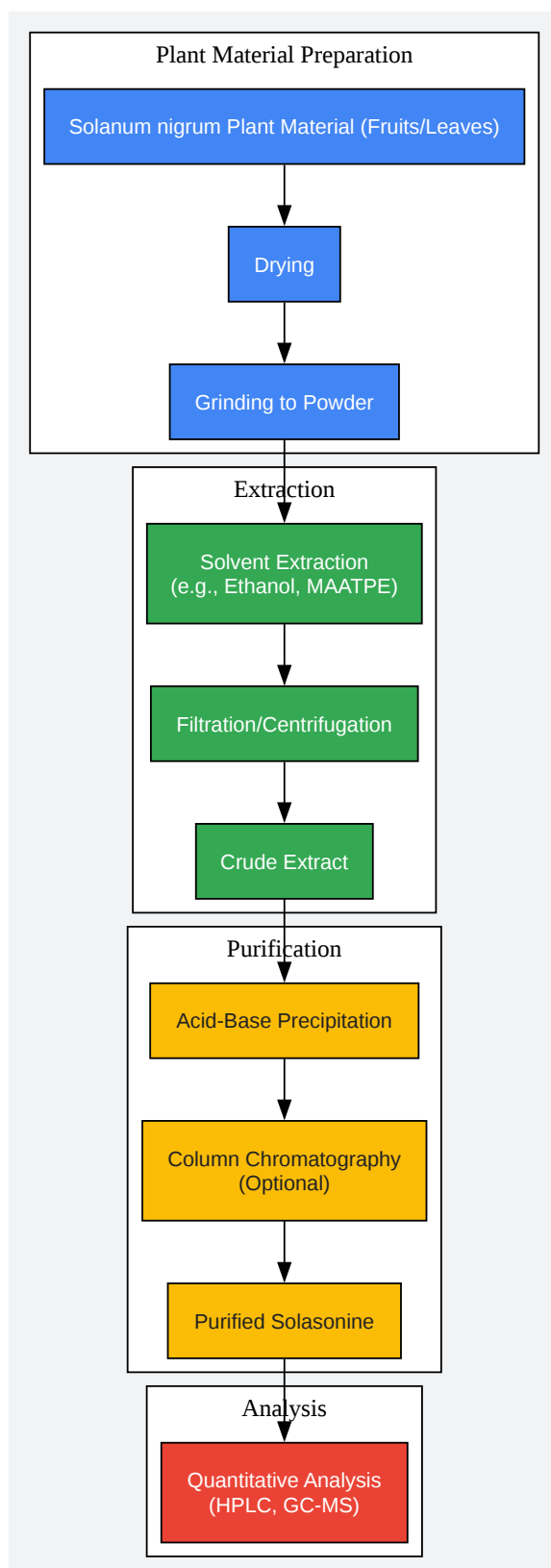
3. Standard and Sample Preparation:

- Prepare a stock solution of **solasonine** standard in methanol.[13]
- Create a series of working standards by diluting the stock solution to construct a calibration curve.
- Dissolve the extracted samples in the mobile phase or methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

4. Quantification:

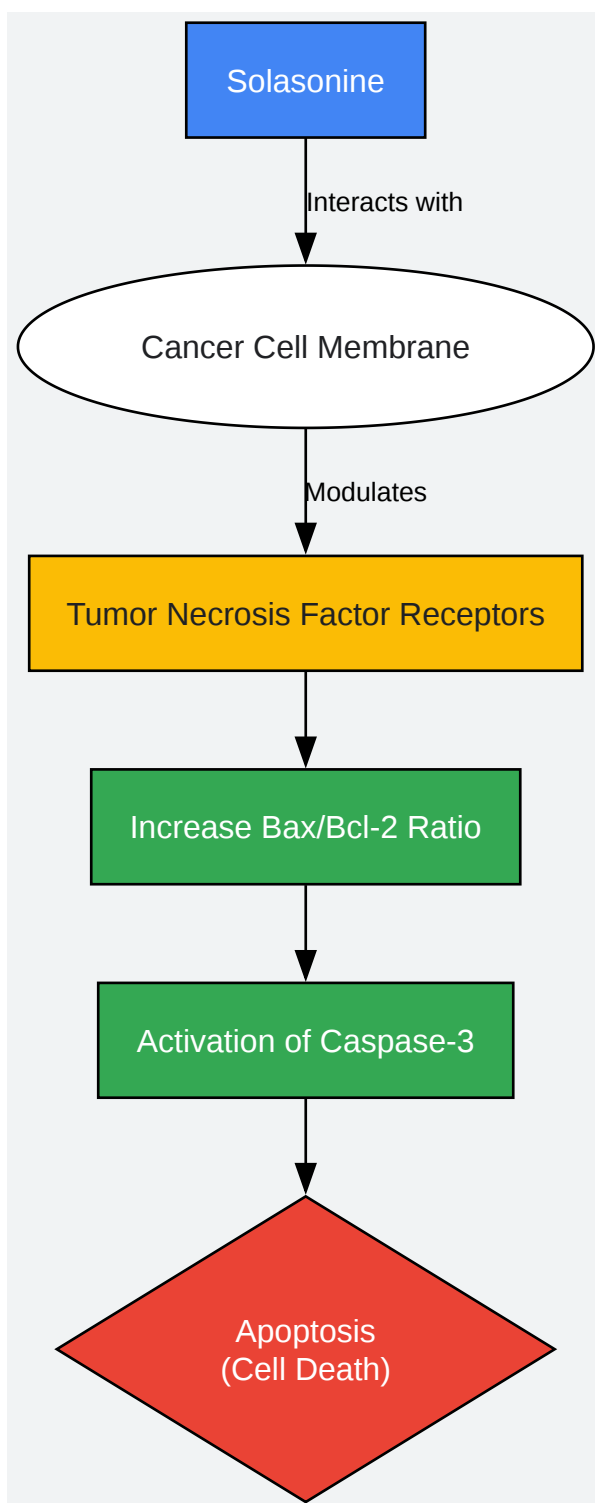
- Identify the **solasonine** peak in the chromatogram by comparing the retention time with the standard.
- Quantify the amount of **solasonine** in the sample by using the calibration curve generated from the standard solutions.

Mandatory Visualization



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Caption: Workflow for the extraction and purification of **solasonine** from *Solanum nigrum*.



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Caption: Simplified signaling pathway of **solasonine**-induced apoptosis in cancer cells.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Extraction of Solasonine from Solanum nigrum]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682107#solasonine-extraction-from-solanum-nigrum]

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